methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties .
Scientific Research Applications
Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Coumarin Derivatives: Like the chromeno-pyrrol core, coumarin derivatives are known for their diverse pharmacological properties.
Thiazole Derivatives: These compounds are structurally related and have applications in medicinal chemistry and material science.
Uniqueness
Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its multi-functional nature allows for a wide range of applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Overview
Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a unique structure integrating chromeno, pyrrol, and thiazole moieties, which have been linked to various pharmacological effects.
Chemical Structure
The IUPAC name of the compound is this compound. The molecular formula is C26H20N2O6S, and its structure can be visualized through the following InChI representation:
Anticancer Properties
Research indicates that derivatives of thiazole and pyrrole exhibit significant anticancer activities. A study highlighted the synthesis of compounds similar to methyl 2-{...} that demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antiviral Activity
Some studies have explored the antiviral potential of similar compounds. For instance, derivatives with thiazole rings have been shown to inhibit viral replication in vitro by interfering with viral protein synthesis and assembly .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research has indicated that thiazole derivatives possess activity against Gram-positive bacteria and fungi. The structure's ability to disrupt microbial cell membranes is considered a contributing factor to its efficacy .
The biological effects of methyl 2-{...} are attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : Compounds can act as inhibitors for enzymes crucial in cancer metabolism.
- Receptor Modulation : Potential modulation of receptors involved in cell signaling pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry focused on a series of thiazole derivatives including methyl 2-{...}. The results showed a significant reduction in cell viability in human breast cancer cells (MCF7) with IC50 values ranging from 10 to 30 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 2-{...} | MCF7 | 15 |
Control | MCF7 | >50 |
Study 2: Antiviral Effects
Another investigation assessed the antiviral effects against influenza virus strains. The compound exhibited an EC50 value of 12 µM in inhibiting viral replication .
Virus Strain | EC50 (µM) |
---|---|
H1N1 | 12 |
H3N2 | 15 |
Properties
Molecular Formula |
C26H22N2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 2-[3,9-dioxo-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O5S/c1-13(2)15-9-11-16(12-10-15)20-19-21(29)17-7-5-6-8-18(17)33-22(19)24(30)28(20)26-27-14(3)23(34-26)25(31)32-4/h5-13,20H,1-4H3 |
InChI Key |
HPYPUMNBWYFOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C)C(=O)OC |
Origin of Product |
United States |
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